molecular formula C7H13NO3 B3035098 (4-aminotetrahydro-2H-pyran-4-yl)acetic acid CAS No. 303037-29-8

(4-aminotetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B3035098
CAS No.: 303037-29-8
M. Wt: 159.18 g/mol
InChI Key: QRIAWCUEIMQLGG-UHFFFAOYSA-N
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Description

(4-aminotetrahydro-2H-pyran-4-yl)acetic acid: is an organic compound with the molecular formula C7H13NO3 It is characterized by a tetrahydropyran ring substituted with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-aminotetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where the tetrahydropyran ring is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-aminotetrahydro-2H-pyran-4-yl)acetic acid can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the carboxylic acid to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (4-aminotetrahydro-2H-pyran-4-yl)acetic acid can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology:

    Biochemical Studies: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.

Medicine:

    Pharmacological Research: this compound may be investigated for its potential effects on biological systems, including its role as an enzyme inhibitor or receptor agonist.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may be explored for its potential use as a plant growth regulator or pesticide.

Mechanism of Action

The mechanism of action of (4-aminotetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and acetic acid moiety may facilitate binding to active sites, leading to inhibition or activation of biological pathways. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

    (4-hydroxy-2H-pyran-4-yl)acetic acid: Similar structure but with a hydroxyl group instead of an amino group.

    (4-methyl-2H-pyran-4-yl)acetic acid: Similar structure but with a methyl group instead of an amino group.

    (4-aminotetrahydro-2H-pyran-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness:

    Functional Groups: The presence of both an amino group and an acetic acid moiety in (4-aminotetrahydro-2H-pyran-4-yl)acetic acid provides unique reactivity and potential for diverse chemical transformations.

    Biological Activity: The specific combination of functional groups may result in distinct biological activities compared to similar compounds.

Properties

IUPAC Name

2-(4-aminooxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-7(5-6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIAWCUEIMQLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273760
Record name 4-Aminotetrahydro-2H-pyran-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303037-29-8
Record name 4-Aminotetrahydro-2H-pyran-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303037-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminotetrahydro-2H-pyran-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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